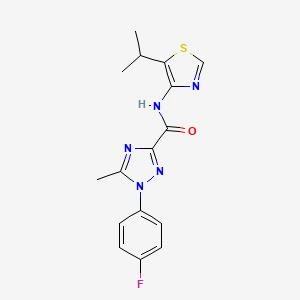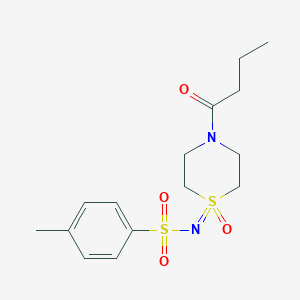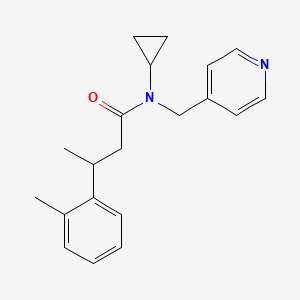![molecular formula C10H13F2N3O3S B6967481 Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate](/img/structure/B6967481.png)
Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate is a synthetic organic compound that features a thiadiazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents, such as ClCF2H, under specific conditions to ensure selective incorporation.
Coupling with the Pentanoate Moiety: The final step involves coupling the thiadiazole derivative with a pentanoate ester under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can streamline the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential antimicrobial and anticancer properties due to the bioactivity of the thiadiazole ring.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate
- Methyl 5-[[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate
Uniqueness
Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate is unique due to the presence of the difluoromethyl group, which imparts greater chemical stability and lipophilicity compared to its analogs. This makes it more effective in biological systems and enhances its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O3S/c1-5(4-7(17)18-2)3-6(16)13-10-15-14-9(19-10)8(11)12/h5,8H,3-4H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZPLROHJLZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)C(F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-ethoxyphenyl)methyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967410.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967417.png)
![N-[4-(2-cyclopropylpropanoyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6967424.png)


![3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967457.png)

![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967497.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)
![1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)
